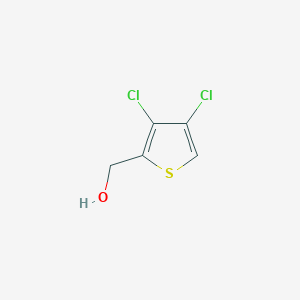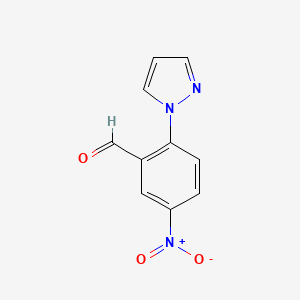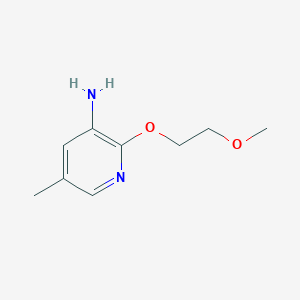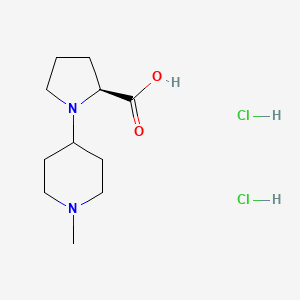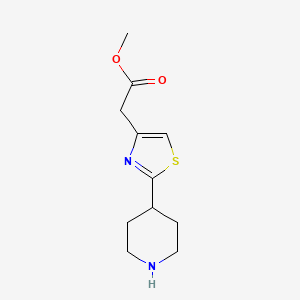
(R)-1-(3-Bromophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Bromophenyl)propan-2-ol is a chiral compound with the molecular formula C9H11BrO It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group attached to the second carbon of the propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-1-(3-Bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(3-Bromophenyl)propan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the synthesis of ®-1-(3-Bromophenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high yield and purity. The reaction conditions often include the use of a hydrogen gas atmosphere and a suitable solvent such as methanol or ethanol.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: ®-1-(3-Bromophenyl)propan-2-one or ®-3-Bromophenylacetic acid.
Reduction: ®-1-(3-Bromophenyl)propane.
Substitution: ®-1-(3-Azidophenyl)propan-2-ol or ®-1-(3-Cyanophenyl)propan-2-ol.
Aplicaciones Científicas De Investigación
®-1-(3-Bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Bromophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The bromine atom may also participate in halogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(4-Bromophenyl)propan-2-ol
- ®-1-(2-Bromophenyl)propan-2-ol
- ®-1-(3-Chlorophenyl)propan-2-ol
- ®-1-(3-Fluorophenyl)propan-2-ol
Uniqueness
®-1-(3-Bromophenyl)propan-2-ol is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions or positions, this compound exhibits distinct physicochemical properties and biological activities, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H11BrO |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
(2R)-1-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3/t7-/m1/s1 |
Clave InChI |
BDJVSZKLVVTCKZ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=CC=C1)Br)O |
SMILES canónico |
CC(CC1=CC(=CC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


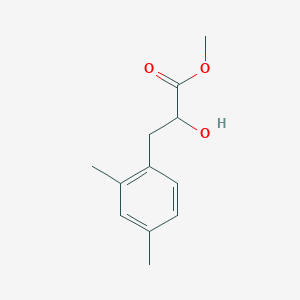
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)

![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)

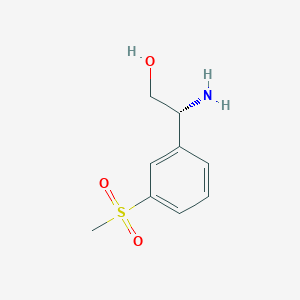

![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
